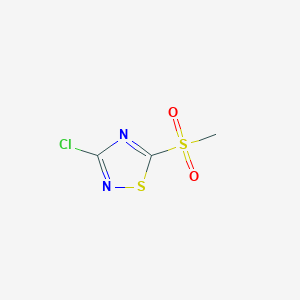

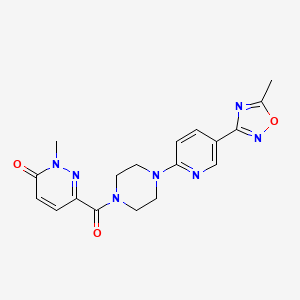

![molecular formula C13H9ClN2S2 B2964485 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 339018-93-8](/img/structure/B2964485.png)

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Fluorescence Properties

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine and its derivatives have been synthesized through various methods, contributing significantly to the field of synthetic organic chemistry. For instance, novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, have been synthesized showcasing strong solid-state fluorescence. These compounds were prepared from heterocyclic ketene dithioacetals and analyzed for their absorption and emission properties, which were quantitatively reproduced through ab initio quantum-chemical calculations (Yokota et al., 2012).

Biological Evaluation

Research into 5-hydroxymethylpyrimidine derivatives, structurally similar to 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine, has revealed a variety of bioactivities. These derivatives have been characterized and evaluated for cytotoxic properties against both normal and cancer cell lines. Notably, derivatives with benzylsulfanyl groups have shown moderate anticancer properties and specific compounds have demonstrated promising IC50 concentrations for further in silico study. Additionally, only derivatives with certain substituents exhibited antibacterial properties, with a specific focus on antifungal action (Stolarczyk et al., 2021).

Antimicrobial Activity

The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been a subject of investigation, with certain compounds evaluated for their effectiveness against a range of pathogens. For instance, novel benzothieno[3,2-d]pyrimidine derivatives have been prepared and assessed for their fungicidal activities, showing significant inhibition rates against various fungi at certain concentrations (Xu et al., 2018).

Spectroscopic Investigation and Molecular Docking Study

A comprehensive spectroscopic investigation of a specific 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was conducted, revealing insights into its vibrational properties, molecular orbitals, and potential as a chemotherapeutic agent. Molecular docking studies suggested that the compound could exhibit inhibitory activity against certain targets, indicating its potential utility in anti-diabetic therapy (Alzoman et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have a broad spectrum of biological activities . They are often involved in inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their effects through different action mechanisms, one of which is inhibiting protein kinases . These compounds may bind to the active site of these enzymes, preventing them from catalyzing the transfer of phosphate groups to specific substrates, thereby disrupting cellular signaling processes .

Biochemical Pathways

For instance, they can inhibit the activity of protein kinases involved in various cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism . This can lead to downstream effects like the disruption of cell cycle progression and induction of apoptosis .

Result of Action

The inhibition of protein kinases by pyrimidine derivatives can disrupt cellular signaling processes, potentially leading to the disruption of cell cycle progression and induction of apoptosis .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-4-chlorothieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c14-12-11-10(6-7-17-11)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWFWMUZCFLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)

![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)

![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)

![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)